molecular formula C9H8Cl2O B3049054 2,4-Dichloro-6-(prop-2-en-1-yl)phenol CAS No. 19182-95-7

2,4-Dichloro-6-(prop-2-en-1-yl)phenol

Cat. No.: B3049054
CAS No.: 19182-95-7
M. Wt: 203.06 g/mol
InChI Key: TYKVJUNMBWBWHP-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-(prop-2-en-1-yl)phenol is a chlorinated derivative of phenol This compound is characterized by the presence of two chlorine atoms at the 2 and 4 positions, and a prop-2-en-1-yl group at the 6 position on the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-6-(prop-2-en-1-yl)phenol typically involves the chlorination of phenol followed by the introduction of the prop-2-en-1-yl group. The reaction conditions often include the use of chlorinating agents such as chlorine gas or thionyl chloride, and the reaction is carried out under controlled temperatures to ensure selective chlorination at the desired positions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-6-(prop-2-en-1-yl)phenol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of less chlorinated phenols or the removal of the prop-2-en-1-yl group.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution can produce various substituted phenols.

Scientific Research Applications

2,4-Dichloro-6-(prop-2-en-1-yl)phenol has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound’s reactivity makes it useful in studying enzyme interactions and metabolic pathways.

    Industry: It is employed in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2,4-Dichloro-6-(prop-2-en-1-yl)phenol exerts its effects involves its interaction with various molecular targets. The chlorine atoms and the prop-2-en-1-yl group contribute to its reactivity, allowing it to participate in electrophilic and nucleophilic reactions. These interactions can affect enzyme activity, disrupt cellular processes, and lead to the formation of reactive intermediates.

Comparison with Similar Compounds

    2,4-Dichlorophenol: Lacks the prop-2-en-1-yl group, making it less reactive in certain types of reactions.

    2,6-Dichlorophenol: Similar structure but different substitution pattern, leading to distinct reactivity and applications.

    4-(prop-2-en-1-yl)phenol: Contains the prop-2-en-1-yl group but lacks chlorine atoms, resulting in different chemical behavior.

Uniqueness: 2,4-Dichloro-6-(prop-2-en-1-yl)phenol’s unique combination of chlorine atoms and the prop-2-en-1-yl group provides it with distinctive reactivity and versatility in various chemical reactions, making it valuable in multiple research and industrial applications.

Properties

IUPAC Name

2,4-dichloro-6-prop-2-enylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O/c1-2-3-6-4-7(10)5-8(11)9(6)12/h2,4-5,12H,1,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYKVJUNMBWBWHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=C(C(=CC(=C1)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40493674
Record name 2,4-Dichloro-6-(prop-2-en-1-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40493674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19182-95-7
Record name 2,4-Dichloro-6-(prop-2-en-1-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40493674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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